(2R)-1-(1-benzofuran-2-yl)-2-hydroxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one is a chiral compound featuring a benzofuran ring attached to a hydroxypropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one typically involves the reaction of benzofuran with an appropriate chiral precursor. One common method includes the use of chiral catalysts to induce asymmetry in the product. For instance, the reaction of benzofuran with a chiral epoxide under acidic or basic conditions can yield the desired compound.
Industrial Production Methods
Industrial production of ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one may involve large-scale catalytic processes. These processes often utilize chiral catalysts or chiral auxiliaries to ensure the production of the desired enantiomer with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: The major product is ®-1-(Benzofuran-2-yl)-2-oxopropan-1-one.
Reduction: The major product is ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-ol.
Substitution: Products vary depending on the substituent introduced to the benzofuran ring.
Wissenschaftliche Forschungsanwendungen
®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets. The hydroxypropanone moiety can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring can interact with aromatic residues in proteins, potentially modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(Benzofuran-2-yl)-2-propylaminopentane: This compound is structurally similar but contains an aminopentane moiety instead of a hydroxypropanone group.
®-1-(Benzofuran-2-yl)-2-hydroxyethanone: This compound has a shorter carbon chain compared to ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one.
Uniqueness
®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one is unique due to its specific combination of a benzofuran ring and a chiral hydroxypropanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
827322-66-7 |
---|---|
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
(2R)-1-(1-benzofuran-2-yl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C11H10O3/c1-7(12)11(13)10-6-8-4-2-3-5-9(8)14-10/h2-7,12H,1H3/t7-/m1/s1 |
InChI-Schlüssel |
MKSWKMJQMGRDGY-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C(=O)C1=CC2=CC=CC=C2O1)O |
Kanonische SMILES |
CC(C(=O)C1=CC2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.